molecular formula C22H19N3O B5640870 N-(3-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-PHENYLACETAMIDE

N-(3-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-PHENYLACETAMIDE

Cat. No.: B5640870
M. Wt: 341.4 g/mol
InChI Key: YRFWCNHTXPUIIS-UHFFFAOYSA-N
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Description

N-(3-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-PHENYLACETAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-PHENYLACETAMIDE typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . Another approach involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-PHENYLACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as TBHP.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-PHENYLACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-PHENYLACETAMIDE is unique due to its specific structural features and the presence of both imidazo[1,2-a]pyridine and phenylacetamide moieties. These structural elements contribute to its diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-16-7-6-12-25-15-20(24-22(16)25)18-10-5-11-19(14-18)23-21(26)13-17-8-3-2-4-9-17/h2-12,14-15H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFWCNHTXPUIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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